7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one

Catalog No.
S6904523
CAS No.
1601830-13-0
M.F
C7H5ClN2O
M. Wt
168.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one

CAS Number

1601830-13-0

Product Name

7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one

IUPAC Name

7-chloro-2H-pyrrolo[1,2-a]pyrazin-1-one

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

InChI

InChI=1S/C7H5ClN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11)

InChI Key

ZAOIAHAHJIMFNW-UHFFFAOYSA-N

SMILES

C1=CN2C=C(C=C2C(=O)N1)Cl

Canonical SMILES

C1=CN2C=C(C=C2C(=O)N1)Cl

7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a bicyclic heterocyclic compound characterized by a pyrrole and pyrazine moiety. Its molecular formula is C7H5ClN2O, and it features a chlorine atom at the 7-position of the pyrrolo[1,2-a]pyrazine structure. This compound has garnered attention due to its potential pharmacological properties and structural uniqueness among nitrogen-containing heterocycles.

The chemical reactivity of 7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one can be attributed to the presence of both nitrogen atoms in the heterocyclic rings. Typical reactions include:

  • Halogenation: The chlorine atom can participate in further halogenation reactions.
  • Nucleophilic Substitution: The nitrogen atoms can act as nucleophiles, allowing for substitution reactions with various electrophiles.
  • Cyclization: This compound can undergo cyclization reactions to form more complex structures when reacted with suitable reagents.

7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one has been studied for its biological activities, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes. Inhibitors of PARP have therapeutic implications in cancer treatment, especially for tumors with defective DNA repair mechanisms. Additionally, derivatives of this compound have shown promise in inhibiting gastric acid secretion, suggesting potential applications in treating gastrointestinal disorders .

Several synthesis methods have been reported for 7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one:

  • Cyclization of Pyrrole Derivatives: Starting from 2-acetylpyrrole and employing halogenation followed by cyclization with appropriate reagents can yield the desired product.
  • One-Pot Reactions: Recent studies have indicated that one-pot multicomponent reactions involving pyrrole derivatives can efficiently synthesize this compound alongside other functionalized derivatives .
  • Electrophilic Aromatic Substitution: Utilizing electrophiles in the presence of catalysts can facilitate the introduction of various substituents at specific positions on the pyrrolo[1,2-a]pyrazine framework.

The applications of 7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one extend to medicinal chemistry primarily due to its role as a PARP inhibitor. It is being explored for:

  • Cancer Therapy: As a potential therapeutic agent targeting cancer cells with deficient DNA repair capabilities.
  • Gastrointestinal Disorders: As a treatment option for conditions associated with excessive gastric acid secretion.

Interaction studies have focused on understanding how 7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one interacts with biological targets such as PARP enzymes. These studies typically employ techniques like:

  • Molecular Docking: To predict binding affinities and orientations within the active site of PARP enzymes.
  • In Vitro Assays: To evaluate the inhibitory effects on cell lines expressing PARP and assess cytotoxicity against various cancer types.

Several compounds share structural similarities with 7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-Amino-7-chloro-pyrrolo[1,2-a]pyrazin-1-oneAmino group at position 3Enhanced solubility and bioactivity
7-Fluoro-pyrrolo[1,2-a]pyrazin-1-oneFluorine substitution at position 7Improved potency against certain cancer types
5-Methylpyrrolo[1,2-a]pyrazin-1-oneMethyl group at position 5Altered pharmacokinetics

The uniqueness of 7-chloro-1H,2H-pyrrolo[1,2-a]pyrazin-1-one lies in its specific chlorine substitution pattern and its dual heterocyclic structure that enhances its interaction profile with biological targets compared to other derivatives.

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

168.0090405 g/mol

Monoisotopic Mass

168.0090405 g/mol

Heavy Atom Count

11

Dates

Last modified: 04-15-2024

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